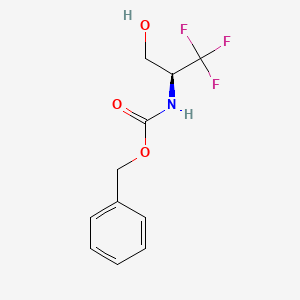
Benzyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with (2S)-1,1,1-trifluoro-3-hydroxypropan-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or acetonitrile . The reaction proceeds at room temperature or under mild heating conditions to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Scientific Research Applications
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from reacting with other reagents during synthesis . The trifluoromethyl group enhances the stability of the carbamate and can influence the reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the trifluoromethyl group, making it less stable and less reactive in certain chemical reactions.
tert-Butyl carbamate: Another common protecting group for amines, but with different stability and reactivity profiles.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, but removed under basic conditions.
Uniqueness
Benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and reactivity compared to other carbamates . This makes it particularly useful in complex organic synthesis and in the development of pharmaceuticals where stability is crucial .
Properties
Molecular Formula |
C11H12F3NO3 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
benzyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C11H12F3NO3/c12-11(13,14)9(6-16)15-10(17)18-7-8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,15,17)/t9-/m0/s1 |
InChI Key |
WJMBSGOEVXOCMI-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















